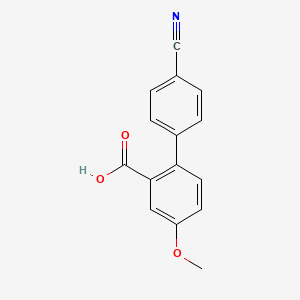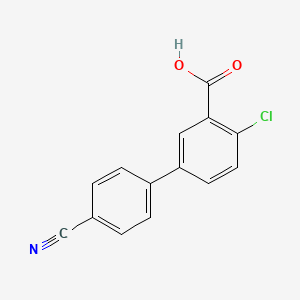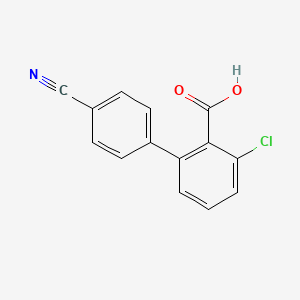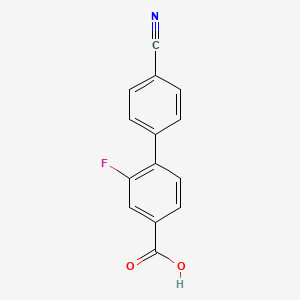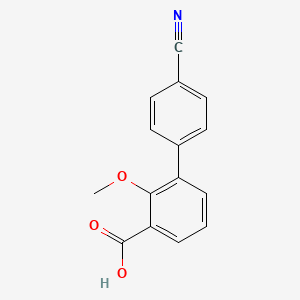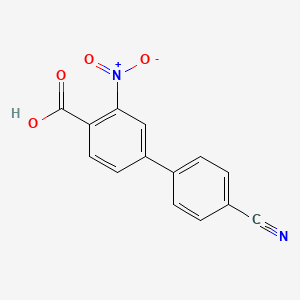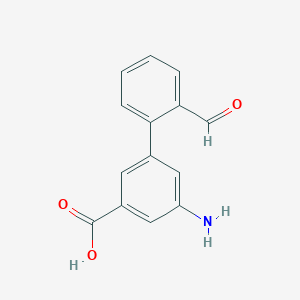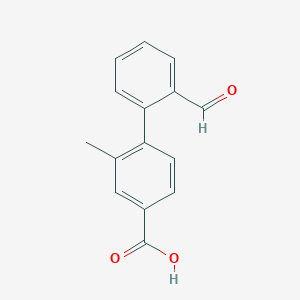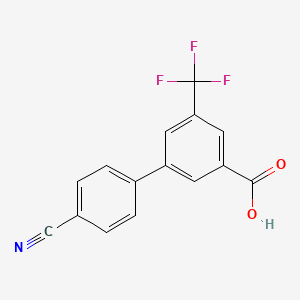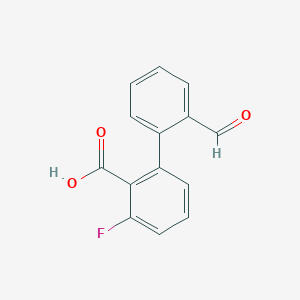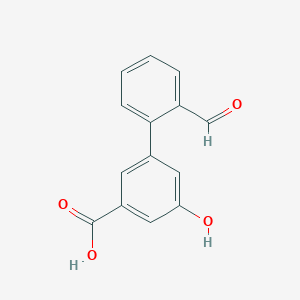
3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% (3F5HBA) is an organic compound belonging to the family of hydroxybenzoic acids. It is a white, crystalline solid with a molecular formula of C9H8O4 and a molecular weight of 180.15 g/mol. 3F5HBA is a naturally occurring compound found in many plants, fruits, and vegetables, and is also synthesized in the laboratory. It has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.
Mécanisme D'action
3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% are not yet fully understood. However, studies have suggested that it may have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been shown to reduce the activity of certain enzymes involved in the metabolism of drugs, and has also been observed to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and is also readily available from commercial suppliers. It is also stable in a variety of solvents, making it ideal for a wide range of organic synthesis applications. However, it is important to note that 3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% is a highly reactive compound and should be handled with caution.
Orientations Futures
There are a number of potential future directions for research involving 3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95%. These include further investigation of its antioxidant and anti-inflammatory properties, as well as its potential use as a drug target. Additionally, further research could be conducted into its ability to inhibit the activity of cytochrome P450 enzymes, as well as its potential as an inhibitor of other enzymes. Finally, further studies could be conducted into its potential as an anticancer agent, as well as its ability to modulate the expression of certain genes.
Méthodes De Synthèse
3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% can be synthesized from the reaction of 2-formylphenol and 5-hydroxybenzoic acid in the presence of an acid catalyst. The reaction is typically conducted in an aqueous solution at a temperature of between 80-100°C and a pressure of 1-2 atm. The reaction is complete within 1-2 hours, and yields a crude product which can be purified by recrystallization.
Applications De Recherche Scientifique
3-(2-Formylphenyl)-5-hydroxybenzoic acid, 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used to study the effects of free radicals on biological systems, as well as to investigate the mechanisms of enzyme-catalyzed reactions. It has also been used to synthesize a variety of organic compounds, such as inhibitors of cytochrome P450 enzymes and other drug targets.
Propriétés
IUPAC Name |
3-(2-formylphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-9-3-1-2-4-13(9)10-5-11(14(17)18)7-12(16)6-10/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXUFDHQFZUTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688839 |
Source


|
| Record name | 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-95-9 |
Source


|
| Record name | 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

